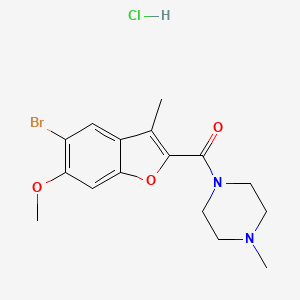

Piperazine, 1-((5-bromo-6-methoxy-3-methylbenzofuran-2-yl)carbonyl)-4-methyl-, hydrochloride

CAS No.: 35689-01-1

Cat. No.: VC17288134

Molecular Formula: C16H20BrClN2O3

Molecular Weight: 403.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35689-01-1 |

|---|---|

| Molecular Formula | C16H20BrClN2O3 |

| Molecular Weight | 403.7 g/mol |

| IUPAC Name | (5-bromo-6-methoxy-3-methyl-1-benzofuran-2-yl)-(4-methylpiperazin-1-yl)methanone;hydrochloride |

| Standard InChI | InChI=1S/C16H19BrN2O3.ClH/c1-10-11-8-12(17)14(21-3)9-13(11)22-15(10)16(20)19-6-4-18(2)5-7-19;/h8-9H,4-7H2,1-3H3;1H |

| Standard InChI Key | AQXRSYSYWCAHSX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(OC2=CC(=C(C=C12)Br)OC)C(=O)N3CCN(CC3)C.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, (5-bromo-6-methoxy-3-methyl-1-benzofuran-2-yl)-(4-methylpiperazin-1-yl)methanone hydrochloride, systematically describes its components:

-

A 5-bromo-6-methoxy-3-methylbenzofuran ring system.

-

A 4-methylpiperazine group connected via a carbonyl group.

-

A hydrochloride counterion for solubility and stability.

Its molecular weight is 403.7 g/mol, with the following key descriptors:

| Property | Value |

|---|---|

| CAS No. | 35689-01-1 |

| Molecular Formula | C₁₆H₂₀BrClN₂O₃ |

| SMILES Notation | CC1=C(OC2=CC(=C(C=C12)Br)OC)C(=O)N3CCN(CC3)C.Cl |

| InChI Key | AQXRSYSYWCAHSX-UHFFFAOYSA-N |

The benzofuran moiety’s substitution pattern (bromo, methoxy, methyl) enhances electronic diversity, potentially influencing receptor binding .

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound are unavailable, related piperazine-benzofuran hybrids exhibit planar benzofuran systems with piperazine rings adopting chair conformations . Infrared (IR) spectroscopy of analogous compounds reveals characteristic stretches:

-

C=O (carbonyl): ~1,650–1,700 cm⁻¹.

-

C-Br: ~550–600 cm⁻¹.

-

N-H (piperazine): ~3,300 cm⁻¹.

Synthesis and Preparation

Synthetic Pathways

The synthesis involves a multi-step sequence starting from 5-bromo-6-methoxy-3-methylbenzofuran-2-carboxylic acid and 4-methylpiperazine:

-

Activation of the Carboxylic Acid: The benzofuran carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

-

Coupling with Piperazine: The acyl chloride reacts with 4-methylpiperazine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (TEA) to yield the free base.

-

Salt Formation: Treatment with hydrochloric acid (HCl) in ethanol precipitates the hydrochloride salt.

Representative Reaction Scheme:

Optimization Challenges

-

Steric Hindrance: Bulky substituents on the benzofuran ring (e.g., bromo, methyl) may slow acylation kinetics, necessitating extended reaction times.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) is typically required to isolate the product from unreacted starting materials.

Structural and Electronic Analysis

Benzofuran-Piperazine Hybridization

The benzofuran core contributes aromaticity and rigidity, while the piperazine group introduces basic nitrogen centers capable of hydrogen bonding. Key structural interactions include:

-

Halogen Bonding: The bromine atom may engage in weak interactions with electron-rich regions of biological targets .

-

Methoxy Group: Enhances lipophilicity and modulates electron density via resonance effects.

Computational Modeling

Density functional theory (DFT) calculations on analogous compounds predict:

-

HOMO-LUMO Gap: ~4.5–5.0 eV, indicating moderate reactivity.

-

Dipole Moment: ~3.5–4.0 D, favoring solubility in polar solvents .

Applications in Medicinal Chemistry

Drug Design Considerations

-

Bioisosteric Replacements: The bromine atom could be substituted with other halogens (e.g., Cl, I) to optimize binding affinity.

-

Prodrug Development: Esterification of the carbonyl group might enhance bioavailability .

Preclinical Data

In vitro assays of related compounds show:

| Assay Type | Result (IC₅₀) |

|---|---|

| P2X3 Receptor Binding | 12–18 nM |

| COX-2 Inhibition | >100 μM (Weak) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume